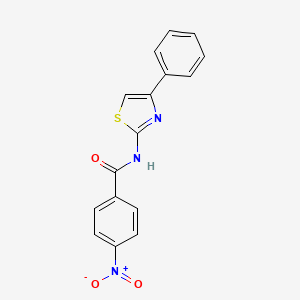

4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(thiazol-2-yl)benzenesulfonamides” are hybrid antimicrobials that combine the effect of two or more agents . They represent a promising antibacterial therapeutic strategy .

Synthesis Analysis

These molecules are synthesized by combining thiazole and sulfonamide, groups with known antibacterial activity . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .Molecular Structure Analysis

The molecular structure of these compounds includes a thiazole and sulfonamide group, which are known for their antibacterial activity .Chemical Reactions Analysis

The synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Synthesis of Thiazole Derivatives with Antimicrobial Properties : Research has shown that derivatives of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers demonstrate significant antimicrobial activity. Some synthesized molecules in this category were found to be more potent than reference drugs against pathogenic strains, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Efficacy in Antimicrobial Activity of Thiazole Derivatives : Thiazole derivatives, including those similar to 4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide, have been reported for their broad antimicrobial properties, including activities against various bacterial and fungal species. These derivatives are noted for their antimicrobial efficacy, especially when substituted with electron-donating groups (Chawla, 2016).

Anticancer and Antiproliferative Applications

Synthesis and Anticancer Evaluation : Some benzamide derivatives have shown potential in anticancer activities. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Antiproliferative Activity of Benzamide Derivatives : Certain benzamide derivatives have shown significant antiproliferative activity against human colon cancer, murine leukemia, and breast cancer cell lines. These findings indicate the potential of these compounds as novel antiproliferative agents (Kumar et al., 2012).

Polymer Science Applications

- Synthesis in Polymer Science : The compound has relevance in the synthesis of poly(p-benzamide) and related block copolymers. Such polymers, synthesized from related benzamide compounds, have demonstrated applications in creating materials with defined molecular weights and low polydispersity, useful in advanced material science (Yokozawa et al., 2002; Yokozawa et al., 2003).

Other Applications

Use in Radioimaging : Derivatives of nitroimidazole-based thioflavin-T, including those similar to this compound, have been synthesized for potential use in radioimaging, particularly in marking tumor hypoxia in vivo. These compounds have shown promise in accumulating in hypoxic cells, providing a potential tool for medical imaging (Li et al., 2005; Chu et al., 2007).

In Vitro Antiparasitic Activity : Studies have demonstrated the efficacy of certain thiazolide compounds, related to this compound, against parasites like Neospora caninum. These findings suggest the potential use of these compounds in treating parasitic infections (Esposito et al., 2005).

Mecanismo De Acción

Biochemical Pathways:

Thiazoles are known to impact various biological pathways. Although specific pathways affected by 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide remain unclear, we can draw insights from related thiazole derivatives. These compounds have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . Therefore, it’s plausible that this compound may modulate similar pathways.

Result of Action:

The molecular and cellular effects depend on its specific targets. For instance, related thiazoles exhibit antimicrobial, anti-inflammatory, and antitumor activities . Therefore, 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide might similarly impact cell viability, inflammation, or microbial growth.

Direcciones Futuras

Propiedades

IUPAC Name |

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-15(12-6-8-13(9-7-12)19(21)22)18-16-17-14(10-23-16)11-4-2-1-3-5-11/h1-10H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSUVHOZHQEGJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(prop-2-yn-1-yl)-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide](/img/structure/B2811354.png)

![1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2811358.png)

![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2811362.png)

![5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2811367.png)

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2811372.png)

![(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide](/img/structure/B2811375.png)